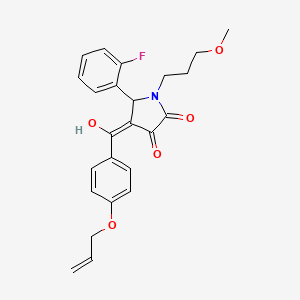

4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

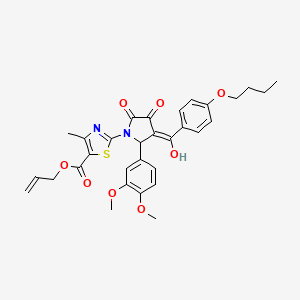

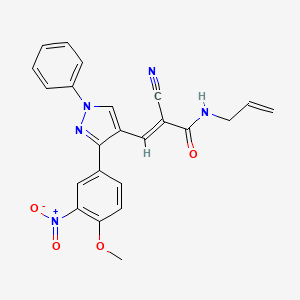

4-(4-(アリルオキシ)ベンゾイル)-5-(2-フルオロフェニル)-3-ヒドロキシ-1-(3-メトキシプロピル)-1H-ピロール-2(5H)-オンは、医薬品化学、材料科学、有機合成など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、アリルオキシベンゾイル基、フルオロフェニル基、ヒドロキシピロールオンコアを含むユニークな構造を特徴としており、多様な機能を持つ新しい化学物質を探索する研究者の注目を集めています。

2. 製法

合成経路と反応条件

4-(4-(アリルオキシ)ベンゾイル)-5-(2-フルオロフェニル)-3-ヒドロキシ-1-(3-メトキシプロピル)-1H-ピロール-2(5H)-オンの合成は、通常、複数段階の有機反応を含みます。一般的な合成経路には、次のようなものがあります。

アリルオキシベンゾイル中間体の形成: この段階では、4-ヒドロキシ安息香酸を、炭酸カリウムなどの塩基の存在下、アリルブロマイドと反応させて、4-(アリルオキシ)安息香酸を生成します。

フルオロフェニル基とのカップリング: 次に、中間体を、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用して、2-フルオロベンゾイルクロリドとカップリングして、目的のベンゾイル中間体を生成します。

ピロールオンコアの環化: ベンゾイル中間体は、酸性条件下で、3-メトキシプロピルアミンなどの適切なアミンと環化して、ピロールオンコアを生成します。

最終的なヒドロキシル化: 最後の段階では、過酸化水素や過酸などのヒドロキシル化剤を使用して、ピロールオン環をヒドロキシル化します。

工業生産方法

この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を行う必要があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、再結晶やクロマトグラフィーなどの精製技術が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of 4-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)benzoic acid.

Coupling with Fluorophenyl Group: The intermediate is then coupled with 2-fluorobenzoyl chloride using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzoyl intermediate.

Cyclization to Form Pyrrolone Core: The benzoyl intermediate undergoes cyclization with an appropriate amine, such as 3-methoxypropylamine, under acidic conditions to form the pyrrolone core.

Final Hydroxylation: The final step involves hydroxylation of the pyrrolone ring using a hydroxylating agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

化学反応の分析

反応の種類

酸化: この化合物は、特にアリルオキシ基で、酸化反応を起こす可能性があり、エポキシドやアルデヒドの生成につながります。

還元: 還元反応は、カルボニル基を標的にして、アルコールに変換できます。

置換: フルオロフェニル基は、特に強い求核剤の影響下で、求核置換反応に関与できます。

一般的な試薬と条件

酸化: m-クロロ過安息香酸(m-CPBA)や過酸化水素などの試薬。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬。

置換: 水素化ナトリウム(NaH)やtert-ブトキシカリウム(t-BuOK)などの強塩基を含む条件。

主な生成物

酸化: エポキシドやアルデヒドの生成。

還元: アルコールの生成。

置換: 置換されたフルオロフェニル誘導体の生成。

科学的研究の応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能基の修飾が可能になり、有機合成において汎用性の高い中間体となります。

生物学

生物学的研究では、この化合物の誘導体は、酵素阻害剤や受容体モジュレーターとしての可能性を探ることができます。フルオロフェニル基の存在は、ハロゲン結合を通じて生物学的標的との相互作用の可能性を示唆しています。

医学

医薬品化学では、この化合物は、潜在的な治療特性について調査することができます。官能基の組み合わせにより、複数の生物学的経路と相互作用することができ、創薬の候補となります。

産業

産業部門では、この化合物は、そのユニークな構造的特徴により、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。

作用機序

4-(4-(アリルオキシ)ベンゾイル)-5-(2-フルオロフェニル)-3-ヒドロキシ-1-(3-メトキシプロピル)-1H-ピロール-2(5H)-オンの作用機序は、その特定の用途によって異なります。生物学的文脈では、酵素や受容体などの分子標的と相互作用し、結合相互作用を通じてその活性を調節する可能性があります。フルオロフェニル基の存在は、ハロゲン結合を通じて結合親和性を高める可能性があり、ヒドロキシ基とメトキシ基は、水素結合やその他の相互作用に関与する可能性があります。

6. 類似の化合物との比較

類似の化合物

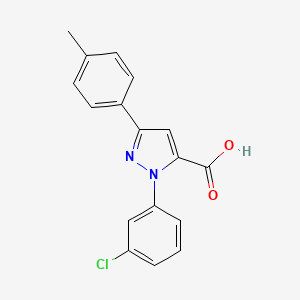

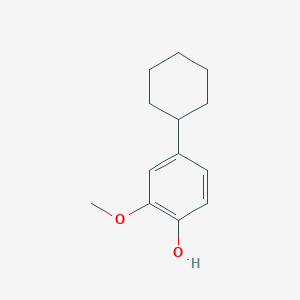

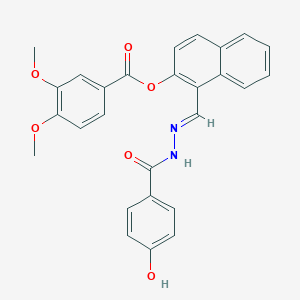

4-(4-(アリルオキシ)ベンゾイル)-5-(2-クロロフェニル)-3-ヒドロキシ-1-(3-メトキシプロピル)-1H-ピロール-2(5H)-オン: フルオロフェニル基ではなく、クロロフェニル基を持つ類似の構造。

4-(4-(アリルオキシ)ベンゾイル)-5-(2-ブロモフェニル)-3-ヒドロキシ-1-(3-メトキシプロピル)-1H-ピロール-2(5H)-オン: ブロモフェニル基を持つ類似の構造。

独自性

4-(4-(アリルオキシ)ベンゾイル)-5-(2-フルオロフェニル)-3-ヒドロキシ-1-(3-メトキシプロピル)-1H-ピロール-2(5H)-オンの独自性は、その官能基の組み合わせにあります。これにより、疎水性と親水性のバランスがとれ、多様な化学反応性と生物活性も期待できます。フルオロフェニル基の存在は特に注目すべきであり、フッ素原子は化合物の薬物動態特性と結合相互作用に大きな影響を与える可能性があります。

この詳細な概要は、合成、反応、用途、ユニークな特徴を含む、4-(4-(アリルオキシ)ベンゾイル)-5-(2-フルオロフェニル)-3-ヒドロキシ-1-(3-メトキシプロピル)-1H-ピロール-2(5H)-オンについての包括的な理解を提供するはずです

類似化合物との比較

Similar Compounds

4-(4-(Allyloxy)benzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

4-(4-(Allyloxy)benzoyl)-5-(2-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one: Similar structure but with a bromophenyl group.

Uniqueness

The uniqueness of 4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one lies in its combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, as well as potential for diverse chemical reactivity and biological activity. The presence of the fluorophenyl group is particularly notable, as fluorine atoms can significantly influence the compound’s pharmacokinetic properties and binding interactions.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

特性

CAS番号 |

618074-35-4 |

|---|---|

分子式 |

C24H24FNO5 |

分子量 |

425.4 g/mol |

IUPAC名 |

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C24H24FNO5/c1-3-14-31-17-11-9-16(10-12-17)22(27)20-21(18-7-4-5-8-19(18)25)26(13-6-15-30-2)24(29)23(20)28/h3-5,7-12,21,27H,1,6,13-15H2,2H3/b22-20+ |

InChIキー |

NHIBUTQFQSUOFV-LSDHQDQOSA-N |

異性体SMILES |

COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=CC=C3F |

正規SMILES |

COCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=CC=C3F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)

![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)

![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)

![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)

![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)

![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)

![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)